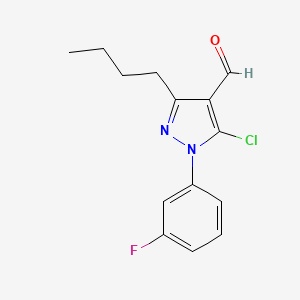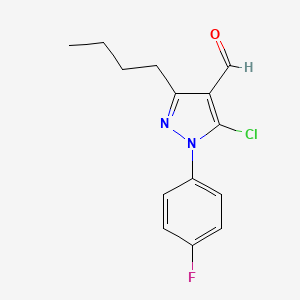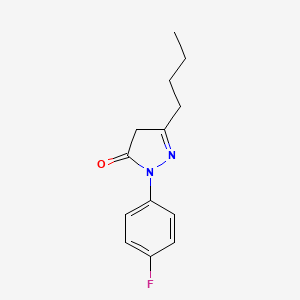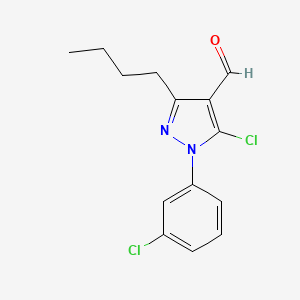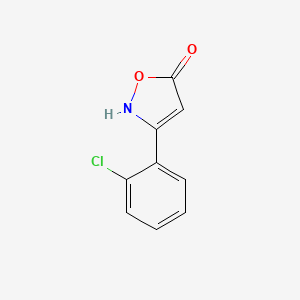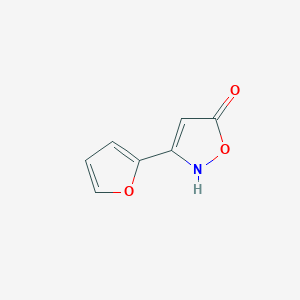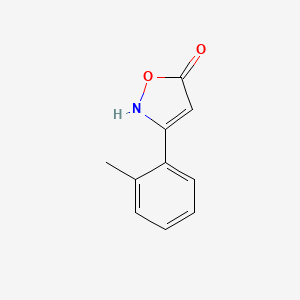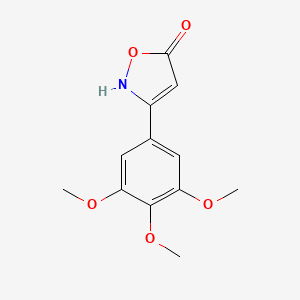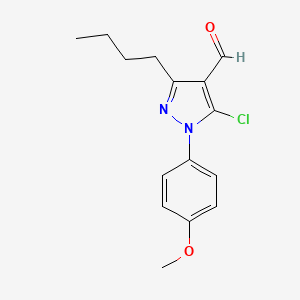
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (3BCMPCA) is a compound found in a variety of plants, fungi, and bacteria. Its structure consists of a five-membered ring containing a carbon atom, a nitrogen atom, a chlorine atom, and two oxygen atoms. The compound is of particular interest due to its potential applications in medicinal and agrochemical research.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Activity
Research on heterocyclic compounds such as isoxazolones and pyrazolines highlights their significant biological and medicinal properties, including antioxidant evaluations. These compounds serve as excellent intermediates for synthesizing various heterocycles, showing potential in generating novel chemical entities with antioxidant capabilities. For instance, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones and structurally unique hexasubstituted pyrazolines demonstrates the versatility and reactivity of these heterocycles towards creating compounds with potential antioxidant activities (Laroum et al., 2019); (Baumstark et al., 2013).
Organic Synthesis and Catalysis
The versatility of heterocyclic compounds extends to their applications in organic synthesis and catalysis, with recent advancements in the use of organocatalysts for constructing tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidine derivatives. These developments highlight the potential of using heterocycles in catalyzed synthesis processes, offering efficient pathways for the production of valuable organic molecules (Kiyani, 2018).
Environmental and Ecotoxicological Studies
Studies on environmental contaminants such as parabens and sunscreen agents like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane emphasize the importance of understanding the fate, behavior, and toxicological effects of chemical compounds in aquatic environments. These investigations shed light on the potential ecological impacts of widespread chemical use and the need for safer, more sustainable alternatives (Haman et al., 2015); (da Silva et al., 2021).
Pharmacological and Biological Properties
Research on the pharmacological and biological properties of compounds like chlorogenic acid (CGA) and chromones showcases their diverse therapeutic potential, ranging from antioxidant, anti-inflammatory, and antimicrobial activities to applications in treating metabolic disorders and protecting against cellular impairment. These studies highlight the multifaceted nature of heterocyclic compounds and their derivatives in medicinal chemistry and drug development (Naveed et al., 2018); (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
3-butyl-5-chloro-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-5-14-13(10-19)15(16)18(17-14)11-6-8-12(20-2)9-7-11/h6-10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUIFDGASJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


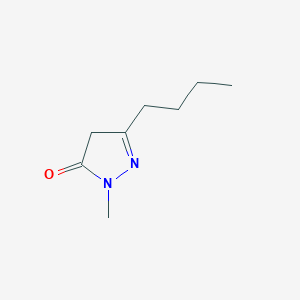
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
